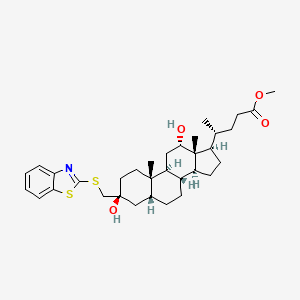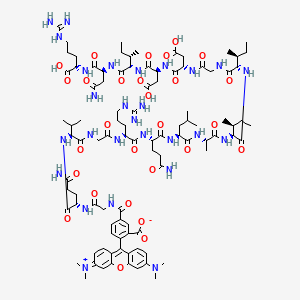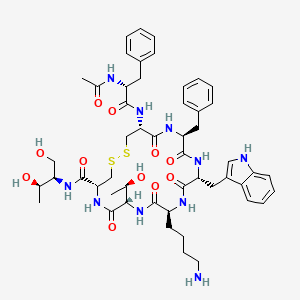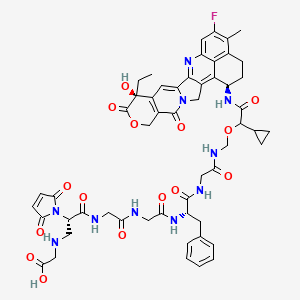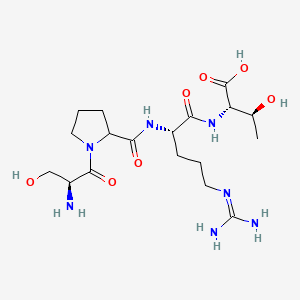
H-Ser-DL-Pro-Arg-aThr-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Ser-DL-Pro-Arg-aThr-OH is a synthetic peptide composed of serine, proline, arginine, and threonine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-DL-Pro-Arg-aThr-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a solid support, such as Fmoc Rink amide PS-resin, to sequentially add protected amino acids to the growing peptide chain. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is attached to the resin.
Deprotection: The Fmoc group is removed using a base, such as piperidine, to expose the amino group.
Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent, such as HATU or DIC-OxymaPure, and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to increase yield and purity. High-performance liquid chromatography (HPLC) is often used for purification .
Analyse Chemischer Reaktionen
Types of Reactions
H-Ser-DL-Pro-Arg-aThr-OH can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield a hydroxylated peptide, while reduction of disulfide bonds results in free thiol groups .
Wissenschaftliche Forschungsanwendungen
H-Ser-DL-Pro-Arg-aThr-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or bioactive peptide.
Industry: Utilized in the development of biomaterials and nanotechnology
Wirkmechanismus
The mechanism of action of H-Ser-DL-Pro-Arg-aThr-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Ser-Pro-OH: A dipeptide containing serine and proline.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: A peptide with a similar sequence but different amino acid composition.
H-Arg-Gly-Asp-Ser-OH: Another peptide with arginine, glycine, aspartic acid, and serine
Uniqueness
H-Ser-DL-Pro-Arg-aThr-OH is unique due to its specific sequence and the presence of both D- and L-forms of proline. This configuration can influence its biological activity and stability, making it distinct from other peptides .
Eigenschaften
Molekularformel |
C18H33N7O7 |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-[[1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C18H33N7O7/c1-9(27)13(17(31)32)24-14(28)11(4-2-6-22-18(20)21)23-15(29)12-5-3-7-25(12)16(30)10(19)8-26/h9-13,26-27H,2-8,19H2,1H3,(H,23,29)(H,24,28)(H,31,32)(H4,20,21,22)/t9-,10-,11-,12?,13-/m0/s1 |
InChI-Schlüssel |
UZEXTUUQUDSUCB-BDQGLTCTSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1CCCN1C(=O)[C@H](CO)N)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)

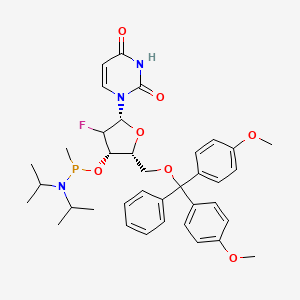
![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)
